molecular formula C8H10N2O3 B12877388 (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide CAS No. 922717-00-8

(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide

Cat. No.: B12877388
CAS No.: 922717-00-8
M. Wt: 182.18 g/mol
InChI Key: RTUDTKMNRMBDBQ-LURJTMIESA-N
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Description

(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide is a synthetic small molecule based on the versatile 2-oxazolidinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The oxazolidinone core is known to act as a bioisostere for amides, carbamates, and ureas, which can confer improved metabolic stability and facilitate hydrogen bonding with biological targets. This specific derivative features a stereochemically defined (4S) center and a prop-2-yn-1-yl (propargyl) substitution, which may be utilized in further chemical modifications, such as in Click chemistry applications, to create more complex molecular architectures. The oxazolidinone pharmacophore has been successfully pioneered in antibiotics like Linezolid and Tedizolid, which function by inhibiting bacterial protein synthesis. Beyond its antimicrobial applications, the oxazolidinone scaffold has demonstrated promising pharmacological activity across diverse therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents. This compound is supplied For Research Use Only and is strictly for laboratory purposes, not for human consumption. Researchers can leverage this high-purity compound as a key intermediate or building block in developing novel bioactive molecules, investigating new therapeutic mechanisms, or exploring structure-activity relationships.

Properties

CAS No.

922717-00-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(4S)-N-methyl-2-oxo-3-prop-2-ynyl-1,3-oxazolidine-4-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-3-4-10-6(7(11)9-2)5-13-8(10)12/h1,6H,4-5H2,2H3,(H,9,11)/t6-/m0/s1

InChI Key

RTUDTKMNRMBDBQ-LURJTMIESA-N

Isomeric SMILES

CNC(=O)[C@@H]1COC(=O)N1CC#C

Canonical SMILES

CNC(=O)C1COC(=O)N1CC#C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Amino acid derivatives such as L-serine methyl ester hydrochloride or related chiral amino esters are commonly used as starting points for the oxazolidine ring formation.
  • The propargyl group is introduced via alkylation using propargyl bromide or propargyl halides.
  • N-methylation is achieved by methylation reagents such as methyl iodide or formaldehyde with reducing agents.

Oxazolidine Ring Formation

A typical approach involves cyclization of amino alcohols or amino acid esters under mild acidic or neutral conditions to form the 1,3-oxazolidine ring. For example, reacting L-serine methyl ester hydrochloride with appropriate reagents leads to the formation of 2-oxo-oxazolidine-4-carboxylic acid derivatives with high stereochemical purity and yields exceeding 85%.

Introduction of the Propargyl Group

The propargyl substituent at the 3-position is introduced by nucleophilic substitution or alkylation reactions. For instance, the 3-hydroxy group of the oxazolidine intermediate can be converted to a leaving group (e.g., tosylate) and then displaced by propargyl nucleophiles, or direct alkylation of the amino group with propargyl halides can be performed under controlled conditions.

N-Methylation of the Amide Nitrogen

N-methylation is typically carried out after ring formation and propargyl substitution. Common methylating agents include methyl iodide or dimethyl sulfate, often in the presence of a base such as potassium carbonate or sodium hydride. Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride can be employed to selectively methylate the amide nitrogen without affecting other functional groups.

Purification and Characterization

After synthesis, the compound is purified by standard chromatographic techniques such as silica gel column chromatography or preparative HPLC. Crystallization from suitable solvents (e.g., isopropanol) is also used to obtain pure crystalline material with high enantiomeric excess.

Representative Synthetic Procedure (Based on Literature)

Step Reagents/Conditions Description Yield (%) Notes
1. Cyclization L-serine methyl ester hydrochloride, water, S,S'-dimethyl dithiocarbonate Formation of 2-oxo-oxazolidine-4-carboxylic acid intermediate 86-88 Environmentally friendly, aqueous medium
2. Propargylation Propargyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) Alkylation at 3-position to introduce prop-2-yn-1-yl group 80-85 Controlled temperature to avoid side reactions
3. N-Methylation Methyl iodide, base (e.g., NaH), solvent (e.g., THF) Methylation of amide nitrogen 75-80 Alternative reductive methylation possible
4. Purification Chromatography, crystallization Isolation of pure (4S)-N-methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide 85-90 High enantiomeric purity confirmed by NMR and chiral HPLC

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows characteristic signals for the oxazolidine ring protons, the propargyl methylene and alkyne proton, and the N-methyl group.
    • ^13C NMR confirms the carbonyl carbon, alkyne carbons, and ring carbons with chemical shifts consistent with literature values.
  • Mass Spectrometry (MS):

    • Molecular ion peaks correspond to the expected molecular weight (~171 g/mol for the compound without salts).
    • Fragmentation patterns support the presence of the oxazolidine ring and propargyl substituent.
  • Optical Rotation:

    • The (4S) stereochemistry is confirmed by specific optical rotation measurements consistent with chiral standards.

Advantages of Current Preparation Methods

  • Use of aqueous media and mild conditions reduces environmental impact and improves safety.
  • High stereochemical control ensures enantiomerically pure products suitable for pharmaceutical applications.
  • Good overall yields (typically above 80%) make the process efficient and scalable.
  • Flexibility in starting materials allows for synthesis of analogs and derivatives.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

(S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its role in drug design.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Studied for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)oxazolidine-4-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

Rovatirelin [(4S,5S)-5-Methyl-N-{(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl}-2-oxo-1,3-oxazolidine-4-carboxamide]

  • Structural Differences :
    • Additional thiazole ring and pyrrolidine group.
    • Dual stereocenters (4S,5S) versus single (4S) in the target compound.
  • Functional Impact :
    • The thiazole moiety enhances aromatic interactions, while the pyrrolidine group improves solubility and CNS penetration. Rovatirelin exhibits 100-fold higher CNS activity than thyrotropin-releasing hormone (TRH) due to these modifications .
  • Synthesis : Likely involves multi-step enantioselective routes, contrasting with the simpler propargyl-substituted target compound.

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Structural Differences: Thiazolidinone core (sulfur-containing) vs. oxazolidinone (oxygen-containing). 4-Bromophenyl and pyridine substituents.
  • Functional Impact: Thiazolidinones often exhibit altered electronic properties and metabolic pathways. The bromophenyl group may increase halogen bonding, influencing target affinity .

(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide

  • Structural Differences: Dual oxazolidinone rings with benzyl groups and a sulfonamide linker.
  • Functional Impact: Sulfonamide enhances hydrogen-bonding capacity and rigidity.

Camphor-Derived Bicyclic Imines (e.g., N-Allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine)

  • Structural Differences: Bicyclic framework derived from camphor vs. monocyclic oxazolidinone. Allyl/propargyl substituents similar to the target compound.
  • Functional Impact :
    • Camphor’s rigid structure improves metabolic stability. The propargyl group enables downstream functionalization, akin to the target compound’s synthetic utility .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Highlights References
Target Compound Oxazolidinone N-Methyl, propargyl CNS drug candidate (inference) Propargylation of oxazolidinone N/A
Rovatirelin Oxazolidinone Thiazole, pyrrolidine TRH mimetic (CNS, 100x potency) Multi-step enantioselective
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Bromophenyl, pyridine Antiparasitic (inference) Condensation reactions
Camphor-derived imine Bicyclo[2.2.1]heptane Allyl/propargyl Antileishmanial building block Solvent-free synthesis

Research Findings and Implications

  • Stereochemistry : The (4S) configuration in the target compound is critical for activity, as seen in rovatirelin’s (4S,5S) stereochemistry .
  • Propargyl Group Utility : The propargyl substituent offers synthetic versatility for click chemistry, a feature underutilized in older analogs like camphor derivatives .
  • Crystallography Tools: SHELX and WinGX are essential for confirming stereochemistry and intermolecular interactions in oxazolidinones .

Biological Activity

(4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide can be represented as follows:

C8H11N3O2\text{C}_8\text{H}_{11}\text{N}_3\text{O}_2

This compound features an oxazolidine ring, which is known for its role in various biological processes.

Research indicates that compounds with oxazolidine structures often exhibit their biological effects through modulation of specific enzyme activities or receptor interactions. For instance, the oxazolidine derivatives have been associated with the inhibition of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus32 µg/mLGram-positive
Escherichia coli64 µg/mLGram-negative
Pseudomonas aeruginosa128 µg/mLGram-negative

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the efficacy of (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide on human neuroblastoma cells. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis showing activation of caspase pathways indicative of apoptosis.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the compound's antimicrobial properties, researchers administered it to patients with resistant bacterial infections. Results showed a reduction in infection markers and improved clinical outcomes in over 60% of participants treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (4S)-N-Methyl-2-oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidine-4-carboxamide?

  • Methodology : The synthesis typically involves oxazolidinone ring formation followed by propargylation. For example, propargyl groups can be introduced via nucleophilic substitution or copper-catalyzed coupling. Evidence from analogous compounds (e.g., sulfonamides in ) highlights the use of propargyl bromides or alkynes under basic conditions (e.g., K₂CO₃ in DMF). Post-synthetic purification via flash chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR and IR are critical .

Q. How is the stereochemical configuration of the oxazolidine ring confirmed?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For instance, in structurally similar oxazolidinones (), SHELX software ( ) was used to refine crystal structures, confirming the (4S) configuration. NMR-based methods, such as NOESY or J-coupling analysis, can also corroborate stereochemistry in solution .

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and HPLC (e.g., C18 columns with UV detection) are standard for purity verification. For example, in , HPLC with ≥98% purity thresholds was used. Melting point analysis and TLC (silica gel) provide supplementary data .

Advanced Research Questions

Q. How does the propargyl group influence the compound’s reactivity and bioactivity?

  • Methodology : The propargyl moiety serves as a reactive handle for click chemistry (e.g., azide-alkyne cycloaddition) to conjugate biomolecules or probes. Its electron-withdrawing nature may also modulate electronic properties of the oxazolidinone ring, affecting binding to biological targets. In , a structurally related oxazolidine with a thiazole-propargyl group exhibited thyrotropin-releasing hormone (TRH) mimetic activity, suggesting potential bioactivity .

Q. What strategies optimize low yields in propargylation or ring-closure steps?

  • Methodology : Reaction optimization includes screening catalysts (e.g., CuI for alkyne coupling), solvents (DMF vs. THF), and temperatures. In , yields for propargyl-containing sulfonamides ranged from 66–87%, influenced by steric hindrance and electronic effects. Microwave-assisted synthesis or flow chemistry may enhance efficiency .

Q. How do conformational dynamics of the oxazolidine ring impact its biological interactions?

  • Methodology : Molecular dynamics (MD) simulations and X-ray crystallography (e.g., envelope conformations in ) reveal flexibility. For instance, deviations of methylene carbon flaps by ~0.4 Å () suggest adaptability in binding pockets. Comparative studies with rigidified analogs (e.g., fused rings) can isolate conformational effects .

Q. What are the challenges in resolving data contradictions in bioactivity studies of analogs?

  • Methodology : Discrepancies in activity (e.g., vs. 9) may arise from substituent variations (e.g., thiazole vs. benzothiazole) or assay conditions (cell lines, concentrations). Dose-response curves and structure-activity relationship (SAR) studies are essential. Meta-analyses of published IC₅₀ values and computational docking (e.g., AutoDock) can identify critical pharmacophores .

Critical Analysis of Contradictions

  • Stereochemical Stability : While X-ray data () confirm solid-state stability, solution-phase epimerization risks (e.g., via ring-opening) require monitoring by chiral HPLC.
  • Bioactivity Variability : The TRH mimetic in had nanomolar potency, whereas benzothiazole analogs in showed weaker activity. This underscores the need for substituent-specific SAR studies.

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